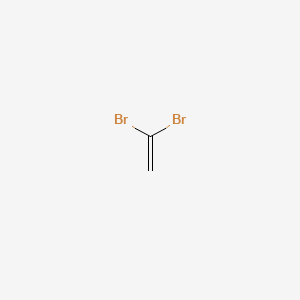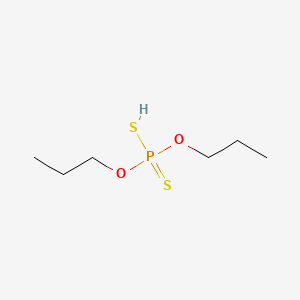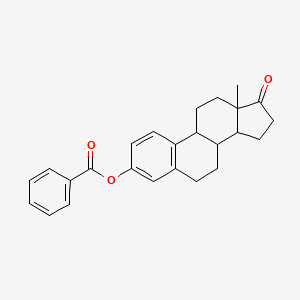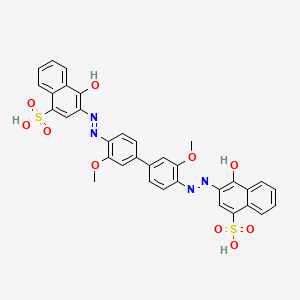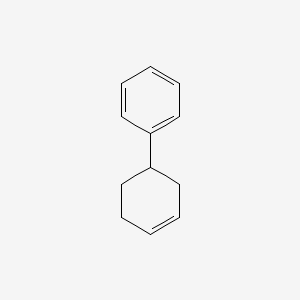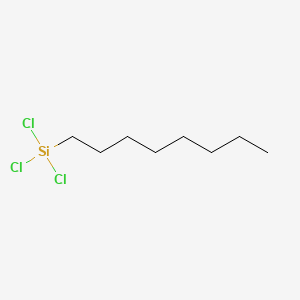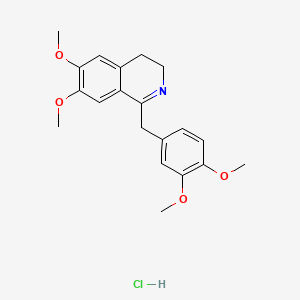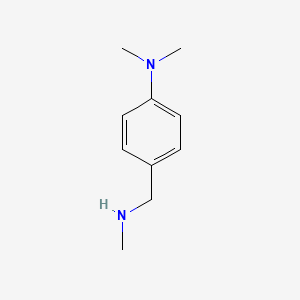
フシコシン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
フシコシンAは、アーモンドやモモの木に潰瘍病を引き起こすことが知られているPhomopsis amygdaliという真菌によって産生されるジテルペン配糖体です . この化合物は、植物において不可逆的な気孔開口を誘導する強力な植物毒で、しおれや最終的な植物の死につながります . This compoundAは、14-3-3タンパク質とリン酸化リガンドタンパク質間の相互作用を安定化させる能力により、植物生理学において貴重なツールであり、潜在的な治療薬として注目を集めています .
2. 製法
合成経路および反応条件: this compoundAの合成は、ジテルペン骨格から始まるいくつかの段階を伴います。. 反応条件は、一般的に、目的の立体化学と官能基の配置を保証するために、特定の試薬と触媒の使用を含みます。
工業生産方法: this compoundAの工業生産は、主にPhomopsis amygdali真菌を用いた発酵プロセスによって行われます . 温度、pH、および栄養素の供給量などの発酵条件は、this compoundAの収率を最大にするように最適化されます。発酵後、化合物はクロマトグラフィー技術を使用して抽出および精製されます。
科学的研究の応用
Fusicoccin A has a wide range of scientific research applications:
作用機序
フシコシンAは、14-3-3タンパク質とリン酸化リガンドタンパク質間の相互作用を安定化させることで、その効果を発揮します . この安定化は、真核細胞におけるさまざまな生物学的プロセスを制御するセリン/スレオニンキナーゼシグナル伝達経路の調節に不可欠です . 化合物は14-3-3タンパク質に結合し、リン酸化リガンドに対するその親和性を高め、安定な複合体の形成を促進します . この相互作用は、下流のシグナル伝達経路の活性化につながり、観察された生物学的効果をもたらします .
6. 類似の化合物との比較
This compoundAは、14-3-3タンパク質との特定の相互作用と強力な植物毒効果により、ユニークです。類似の化合物には以下が含まれます:
シクロスポリンA: ペプチジルプロリルイソメラーゼをカルシニューリンに結合させることにより、タンパク質間の相互作用を誘導する真菌性環状ペプチドです.
FK506(タクロリムス): FK506結合タンパク質とカルシニューリンで三元複合体を形成し、Tリンパ球の増殖を阻害する細菌性マクロライドです.
ラパマイシン: FK506結合タンパク質とmTORを含むタンパク質間の相互作用を誘導し、細胞の成長と増殖に影響を与える別の細菌性マクロライドです.
これらの化合物は、タンパク質間の相互作用を調節する能力を共有していますが、this compoundAは、特定の標的と作用機序が異なります .
将来の方向性
Fusicoccin has been shown to influence cellular processes involving 14-3-3 binding to client proteins both in plants and animals . This discovery renewed interest in Fusicoccin and prompted more recent studies aimed to ascertain the ability of the toxin to influence the interaction between 14-3-3 proteins and their numerous client proteins in animals, involved in the regulation of basic cellular processes and in the etiology of different diseases, including cancer .
生化学分析
Biochemical Properties
Fusicoccin plays a crucial role in biochemical reactions by stabilizing the interaction between 14-3-3 proteins and their phosphorylated ligand proteins . This stabilization is central to the regulation of the serine/threonine kinase signaling pathway in eukaryotic cells . Fusicoccin interacts with enzymes such as the plasma membrane H±ATPase, leading to its activation and subsequent physiological effects . The nature of these interactions involves the binding of fusicoccin to the 14-3-3 protein, which in turn binds to the phosphorylated target protein, enhancing its activity .
Cellular Effects
Fusicoccin exerts significant effects on various cell types and cellular processes. In plant cells, it causes the irreversible opening of stomata by activating the plasma membrane H±ATPase . This activation leads to membrane hyperpolarization and increased ion transport, which are critical for stomatal opening . Additionally, fusicoccin influences cell signaling pathways by stabilizing 14-3-3 protein interactions, affecting gene expression and cellular metabolism . In animal cells, fusicoccin has been shown to influence cellular processes involving 14-3-3 binding to client proteins .
Molecular Mechanism
The molecular mechanism of fusicoccin involves its binding to 14-3-3 proteins, which then interact with phosphorylated target proteins . This binding stabilizes the protein complex, leading to the activation of downstream signaling pathways . In plants, fusicoccin-mediated stabilization of the H±ATPase and 14-3-3 protein complex results in increased proton extrusion and membrane hyperpolarization . This mechanism is crucial for the physiological effects observed in plants, such as stomatal opening and enhanced nutrient uptake .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of fusicoccin have been observed to change over time. Fusicoccin is relatively stable, but its prolonged application can lead to irreversible physiological changes in plants, such as continuous stomatal opening and eventual plant death . In in vitro studies, fusicoccin has been used to study the long-term effects on cellular function, including sustained activation of the plasma membrane H±ATPase and its impact on cellular metabolism .
Dosage Effects in Animal Models
The effects of fusicoccin vary with different dosages in animal models. At low doses, fusicoccin has been shown to influence cellular processes without causing significant toxicity . At high doses, fusicoccin can induce adverse effects, including disruption of cellular homeostasis and potential toxicity . In animal studies, fusicoccin has been used to investigate its potential as a pharmacological agent, with varying effects observed depending on the dosage administered .
Metabolic Pathways
Fusicoccin is involved in several metabolic pathways, primarily through its interaction with 14-3-3 proteins and the plasma membrane H±ATPase . These interactions influence metabolic flux and metabolite levels by modulating enzyme activity and ion transport . The activation of the H±ATPase by fusicoccin leads to increased proton extrusion, which is essential for various metabolic processes in plant cells .
Transport and Distribution
Within cells and tissues, fusicoccin is transported and distributed through interactions with specific transporters and binding proteins . In plants, fusicoccin is known to localize to the plasma membrane, where it interacts with the H±ATPase and 14-3-3 proteins . This localization is crucial for its physiological effects, as it ensures the activation of the H±ATPase and subsequent ion transport .
Subcellular Localization
Fusicoccin’s subcellular localization is primarily at the plasma membrane in plant cells . This localization is facilitated by its interaction with 14-3-3 proteins, which direct it to specific compartments . The binding of fusicoccin to the H±ATPase and 14-3-3 protein complex at the plasma membrane is essential for its activity and function . Additionally, fusicoccin may undergo post-translational modifications that influence its targeting and localization within the cell .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Fusicoccin A involves several steps, starting from the diterpene skeleton. . The reaction conditions typically involve the use of specific reagents and catalysts to ensure the desired stereochemistry and functional group placement.
Industrial Production Methods: Industrial production of Fusicoccin A is primarily achieved through fermentation processes using the fungus Phomopsis amygdali . The fermentation conditions, including temperature, pH, and nutrient availability, are optimized to maximize the yield of Fusicoccin A. Post-fermentation, the compound is extracted and purified using chromatographic techniques.
化学反応の分析
反応の種類: フシコシンAは、酸化、還元、および置換反応を含むさまざまな化学反応を受けます。 これらの反応は、化合物を改変してその構造活性相関を研究し、生物活性を高めた誘導体を開発するために不可欠です .
一般的な試薬と条件:
酸化: 過マンガン酸カリウムまたは三酸化クロムなどの一般的な酸化剤を使用して、酸素官能基を導入します。
還元: 水素化リチウムアルミニウムまたは水素化ホウ素ナトリウムなどの還元剤を使用して、特定の官能基を還元します。
置換: 求核置換反応は、アジ化ナトリウムまたはシアン化カリウムなどの試薬を使用して、制御された条件下で行われます。
主な生成物: これらの反応から生成される主な生成物は、ジテルペン骨格の特定の位置に修飾を加えたthis compoundAのさまざまな誘導体です。 これらの誘導体は、生物活性と潜在的な治療用途について研究されています .
4. 科学研究への応用
This compoundAは、幅広い科学研究に応用されています:
類似化合物との比較
Fusicoccin A is unique due to its specific interaction with 14-3-3 proteins and its potent phytotoxic effects. Similar compounds include:
Cyclosporin A: A fungal macrocyclic peptide that induces protein-protein interactions by linking peptidyl proline isomerase with calcineurin.
FK506 (Tacrolimus): A bacterial macrolide that forms a ternary complex with FK506-binding protein and calcineurin, inhibiting T lymphocyte cell growth.
These compounds share the ability to modulate protein-protein interactions, but Fusicoccin A is distinct in its specific target and mechanism of action .
特性
CAS番号 |
20108-30-9 |
|---|---|
分子式 |
C36H56O12 |
分子量 |
680.8 g/mol |
IUPAC名 |
2-[(3R,4S,8R,9R,10R,11S,14S)-8-[(2S,3R,4S,5R,6R)-4-acetyloxy-3,5-dihydroxy-6-(2-methylbut-3-en-2-yloxymethyl)oxan-2-yl]oxy-4,9-dihydroxy-14-(methoxymethyl)-3,10-dimethyl-6-tricyclo[9.3.0.03,7]tetradeca-1,6-dienyl]propyl acetate |
InChI |
InChI=1S/C36H56O12/c1-10-35(6,7)45-17-26-30(41)33(46-21(5)38)31(42)34(47-26)48-32-28-24(18(2)15-44-20(4)37)13-27(39)36(28,8)14-25-22(16-43-9)11-12-23(25)19(3)29(32)40/h10,14,18-19,22-23,26-27,29-34,39-42H,1,11-13,15-17H2,2-9H3/t18?,19-,22-,23+,26-,27+,29-,30-,31-,32-,33+,34-,36+/m1/s1 |
InChIキー |
KXTYBXCEQOANSX-NNXGSGQWSA-N |
異性体SMILES |
C[C@@H]1[C@@H]2CC[C@@H](C2=C[C@]3([C@H](CC(=C3[C@H]([C@@H]1O)O[C@@H]4[C@@H]([C@H]([C@@H]([C@H](O4)COC(C)(C)C=C)O)OC(=O)C)O)C(C)COC(=O)C)O)C)COC |
SMILES |
CC1C2CCC(C2=CC3(C(CC(=C3C(C1O)OC4C(C(C(C(O4)COC(C)(C)C=C)O)OC(=O)C)O)C(C)COC(=O)C)O)C)COC |
正規SMILES |
CC1C2CCC(C2=CC3(C(CC(=C3C(C1O)OC4C(C(C(C(O4)COC(C)(C)C=C)O)OC(=O)C)O)C(C)COC(=O)C)O)C)COC |
同義語 |
fusicoccin fusicoccin-A |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



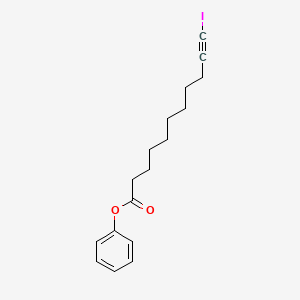
![[3-Acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl][[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]hydrogen phosphate](/img/structure/B1218782.png)
